Thujaplicatin methyl ether
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Overview
Description
Thujaplicatin methyl ether is a natural product found in Thuja occidentalis, Bupleurum salicifolium, and other organisms with data available.
Scientific Research Applications
Lignan Formation and Transformation in Thuja Plicata
Swan, Jiang, and Gardner (1969) investigated the polyphenols in western red cedar, focusing on thujaplicatin methyl ether among other lignans. Their study revealed the formation of these compounds at the heartwood boundary and their chemical transformation within the heartwood. This indicates a significant role for thujaplicatin methyl ether in the natural processes of tree growth and wood composition (Swan, Jiang, & Gardner, 1969).
Cytotoxic Activity in Natural Extracts
Research by Lin, Chen, and Lo (2008) identified thujaplicatin methyl ether in the methanolic extract of Ipomoea cairica. They explored its cytotoxicity against cancer cell lines, suggesting potential medicinal applications in cancer research (Lin, Chen, & Lo, 2008).
Structural Analysis of Lignans
Maclean and Murakami (1967) provided structural proof for dihydroxythujaplicatin methyl ether, a lignan variant, through analytical and spectral data. This contributes to our understanding of the molecular structure and potential functions of thujaplicatin derivatives (Maclean & Murakami, 1967).
Biosynthetic Pathways in Thuja Occidentalis
Kawai, Sugishita, and Ohashi (1999) isolated lignans, including thujaplicatin methyl ether, from Thuja occidentalis. Their study on biosynthetic pathways contributes to our understanding of lignan formation in plants (Kawai, Sugishita, & Ohashi, 1999).
Enhanced Natural Durability in Western Red Cedar
Daniels and Russell (2007) analyzed the presence of thujaplicatin methyl ether in western red cedar heartwood. Their work explores its role in the tree's natural durability, which has implications for forestry and wood preservation (Daniels & Russell, 2007).
Role in Yatein Biosynthesis
Ragamustari et al. (2013) identified a specific O-methyltransferase in Anthriscus sylvestris that catalyzes methylation of thujaplicatin in yatein biosynthesis. This insight into enzymatic processes expands our knowledge of lignan metabolism in plants (Ragamustari et al., 2013).
properties
CAS RN |
6512-67-0 |
---|---|
Product Name |
Thujaplicatin methyl ether |
Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(3S,4S)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C21H24O7/c1-25-17-8-12(4-5-16(17)22)6-14-11-28-21(24)15(14)7-13-9-18(26-2)20(23)19(10-13)27-3/h4-5,8-10,14-15,22-23H,6-7,11H2,1-3H3/t14-,15+/m1/s1 |
InChI Key |
XMLWGUKRPGLJGA-CABCVRRESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O)OC |
SMILES |
COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC |
Other CAS RN |
6512-67-0 |
synonyms |
thujaplicatin methyl ether |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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